molecular formula C6H14ClNO B1592737 3-Methoxypiperidine hydrochloride CAS No. 688809-94-1

3-Methoxypiperidine hydrochloride

Cat. No. B1592737
M. Wt: 151.63 g/mol
InChI Key: ZRDDHBSVIQRILE-UHFFFAOYSA-N
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Description

3-Methoxypiperidine hydrochloride is a chemical compound with the molecular formula C6H13NO · HCl . It is a solid substance at room temperature . The compound is used in laboratory chemicals and synthesis of substances .


Molecular Structure Analysis

The molecular weight of 3-Methoxypiperidine hydrochloride is 151.63 g/mol . The InChI key for this compound is ZRDDHBSVIQRILE-UHFFFAOYSA-N . The compound has a linear formula of C6H13NO · HCl .


Physical And Chemical Properties Analysis

3-Methoxypiperidine hydrochloride is a solid substance at room temperature . It has a melting point of 108-112 °C . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Conversion to Pyrrolidines

3-Methoxypiperidines, including 3-Methoxypiperidine hydrochloride, can be converted into 2-(bromomethyl)pyrrolidines through a reaction with boron(III) bromide. This process involves an intermediate bicyclic aziridinium ion, highlighting a rare conversion of piperidines into pyrrolidines, which has significance in organic synthesis and drug development (Tehrani et al., 2000).

Intermediate for Drug Molecule Synthesis

The compound serves as an important intermediate in the chiral synthesis of the drug molecule Cisapride and its analogs. This highlights its role in the synthesis of complex drug structures (Shirode et al., 2008).

Synthesis of Pipecolic Acid

3-Methoxypiperidine hydrochloride is involved in the synthesis of optically active 2,3-methanopipecolic acid, a compound with potential pharmaceutical applications. The synthesis process utilizes electrochemical oxidation, demonstrating the versatility of 3-Methoxypiperidine hydrochloride in synthetic organic chemistry (Matsumura et al., 2000).

Protection of Hydroxy Functions in Oligonucleotide Synthesis

The compound has been used in the field of biochemistry, particularly in the protection of 2′-hydroxy functions in rapid oligoribonucleotide synthesis. This showcases its utility in the intricate processes of molecular biology and genetic engineering (Reese et al., 1986).

Synthesis of Natural Products

3-Methoxypiperidine hydrochloride is instrumental in the synthesis of various natural products, particularly those containing the 3-hydroxypiperidine scaffold. This underlines its importance in natural product synthesis and the development of bioactive compounds (Wijdeven et al., 2010).

Safety And Hazards

3-Methoxypiperidine hydrochloride is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to wash skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and consult a physician .

properties

IUPAC Name

3-methoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDDHBSVIQRILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630947
Record name 3-Methoxypiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypiperidine hydrochloride

CAS RN

688809-94-1
Record name 3-Methoxypiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Fontaine, C Balducci, L Dinan, E Monteiro… - International Journal of …, 2023 - mdpi.com
9′-cis-norbixin (norbixin/BIO201) protects RPE cells against phototoxicity induced by blue light and N-retinylidene-N-retinylethanolamine (A2E) in vitro and preserves visual functions …
Number of citations: 1 www.mdpi.com
A Manikowski, A Verri, A Lossani… - Journal of medicinal …, 2005 - ACS Publications
… The general method with 3-methoxypiperidine hydrochloride and equivalent K 2 CO 3 gave 86% of product. Mp: 239−246 C (from aq MeOH). H NMR (two conformers): δ 1.18−2.08 (4×…
Number of citations: 52 pubs.acs.org
AL Sitorus, I Aviza, D Roza - 2021 - digilib.unimed.ac.id
Penelitian mengenai obat kanker masih berjalan sampai sekarang ini termasuk salah satunya pada senyawa Piperidine. Penelitian ini bertujuan untuk mendapatkan suatu terapi atau …
Number of citations: 0 digilib.unimed.ac.id

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